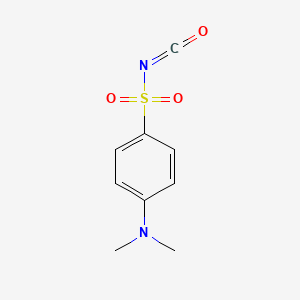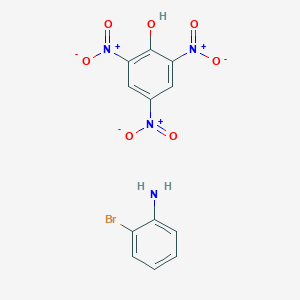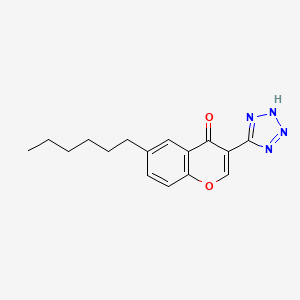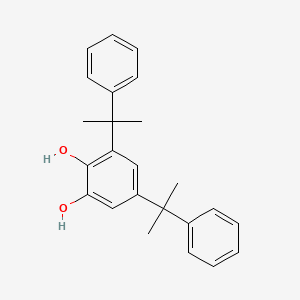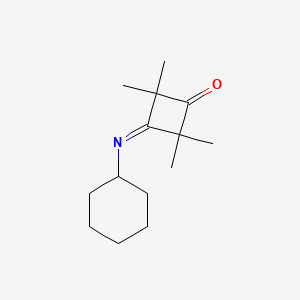
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- is an organic compound that features a four-membered cyclic ketone structure with a cyclohexylimino group and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- typically involves the [2+2] cycloaddition reaction. This method is widely used for synthesizing cyclobutane-containing compounds due to its efficiency and versatility . The reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance the yield and selectivity of the desired product. The use of samarium diiodide and other reducing agents can be employed to remove halogen atoms and yield the cyclobutanone derivative .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound’s unique structure makes it useful in studying reaction mechanisms and enzyme interactions.
Medicine: It can be used in the development of pharmaceuticals, particularly those that require a cyclobutane core.
Industry: The compound is valuable in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- involves its interaction with molecular targets through its ketone and imino groups. These interactions can lead to various chemical transformations, including ring-opening reactions and the formation of new bonds. The pathways involved often include non-adiabatic dynamics and surface hopping mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanone: A smaller cyclic ketone with a three-membered ring.
Cyclopentanone: A larger cyclic ketone with a five-membered ring.
Cyclohexanone: A six-membered cyclic ketone.
Uniqueness
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in theoretical and experimental studies .
Eigenschaften
CAS-Nummer |
54133-31-2 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
3-cyclohexylimino-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C14H23NO/c1-13(2)11(14(3,4)12(13)16)15-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
NOTBUIWGDOWDPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NC2CCCCC2)C(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


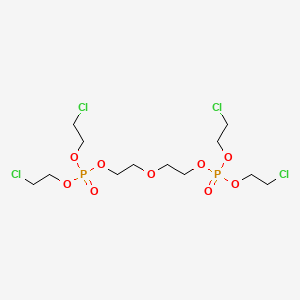
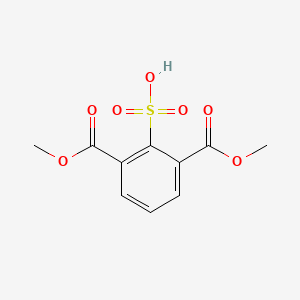

![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
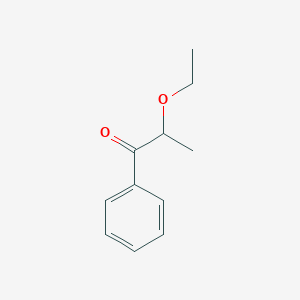
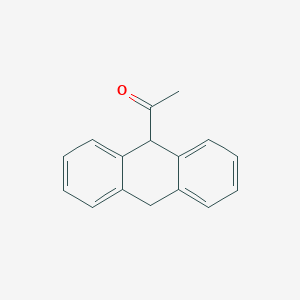

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

